molecular formula C23H23N3O3 B11141967 N-(4-{[2-(1H-indol-3-yl)ethyl]amino}-4-oxobutyl)-1-benzofuran-2-carboxamide

N-(4-{[2-(1H-indol-3-yl)ethyl]amino}-4-oxobutyl)-1-benzofuran-2-carboxamide

Cat. No.: B11141967
M. Wt: 389.4 g/mol
InChI Key: PTCVZKLYDOOSGB-UHFFFAOYSA-N
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Description

N-(4-{[2-(1H-indol-3-yl)ethyl]amino}-4-oxobutyl)-1-benzofuran-2-carboxamide is a complex organic compound that features both indole and benzofuran moieties. These structural elements are known for their significant biological activities and are commonly found in various natural products and pharmaceuticals. The compound’s unique structure makes it a subject of interest in medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[2-(1H-indol-3-yl)ethyl]amino}-4-oxobutyl)-1-benzofuran-2-carboxamide typically involves the coupling of tryptamine with a benzofuran derivative. One common method employs N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction conditions usually involve:

    Reactants: Tryptamine and a benzofuran carboxylic acid derivative.

    Reagents: N,N’-dicyclohexylcarbodiimide (DCC).

    Solvent: Dichloromethane (DCM) or another suitable organic solvent.

    Temperature: Room temperature to slightly elevated temperatures (20-40°C).

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[2-(1H-indol-3-yl)ethyl]amino}-4-oxobutyl)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized under specific conditions to form corresponding oxindole derivatives.

    Reduction: The carbonyl group in the amide linkage can be reduced to form amine derivatives.

    Substitution: The benzofuran ring can undergo electrophilic substitution reactions, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Electrophiles such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of oxindole derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated benzofuran derivatives.

Scientific Research Applications

N-(4-{[2-(1H-indol-3-yl)ethyl]amino}-4-oxobutyl)-1-benzofuran-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.

Mechanism of Action

The mechanism of action of N-(4-{[2-(1H-indol-3-yl)ethyl]amino}-4-oxobutyl)-1-benzofuran-2-carboxamide is not fully elucidated. it is believed to interact with various molecular targets due to its indole and benzofuran moieties. These interactions may involve binding to specific receptors or enzymes, leading to modulation of biological pathways. The compound’s effects could be mediated through pathways involving neurotransmitters, enzymes, or other cellular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{[2-(1H-indol-3-yl)ethyl]amino}-4-oxobutyl)-1-benzofuran-2-carboxamide is unique due to the combination of indole and benzofuran moieties, which are less commonly found together in a single molecule. This unique structure may confer distinct biological activities and therapeutic potential compared to other similar compounds.

Properties

Molecular Formula

C23H23N3O3

Molecular Weight

389.4 g/mol

IUPAC Name

N-[4-[2-(1H-indol-3-yl)ethylamino]-4-oxobutyl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C23H23N3O3/c27-22(24-13-11-17-15-26-19-8-3-2-7-18(17)19)10-5-12-25-23(28)21-14-16-6-1-4-9-20(16)29-21/h1-4,6-9,14-15,26H,5,10-13H2,(H,24,27)(H,25,28)

InChI Key

PTCVZKLYDOOSGB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NCCCC(=O)NCCC3=CNC4=CC=CC=C43

Origin of Product

United States

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